trans-2-(pyrrolidin-1-yl)cyclopentanol

Enzyme Inhibition Dihydroorotase SAR

Researchers requiring a stereochemically defined pyrrolidine-cyclopentanol scaffold often face supply inconsistencies and isomer contamination. trans-2-(Pyrrolidin-1-yl)cyclopentanol (CAS 161193-33-5) eliminates this risk: • Racemic trans isomer with confirmed dihydroorotase IC50 of 180 µM, enabling fragment-based SAR. • Validated negative control at 100 µM against 5-LOX, ensuring assay specificity. • Dual amine/alcohol functionality for chiral ligand and catalyst synthesis. Bulk stock available; immediate global dispatch.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 161193-33-5
Cat. No. B069354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(pyrrolidin-1-yl)cyclopentanol
CAS161193-33-5
SynonymsCyclopentanol, 2-(1-pyrrolidinyl)- (9CI)
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCCC2O
InChIInChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2
InChIKeyYUKHVOQROHUFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile of trans-2-(Pyrrolidin-1-yl)cyclopentanol (CAS 161193-33-5): A Chiral Amino Alcohol Scaffold


trans-2-(Pyrrolidin-1-yl)cyclopentanol (CAS 161193-33-5) is a racemic trans-configured cyclic amino alcohol with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol [1]. Its structure features a cyclopentanol core with a pyrrolidine substituent at the 2-position, providing a stereochemically defined scaffold with one hydrogen bond donor (the secondary alcohol), two hydrogen bond acceptors (the tertiary amine and alcohol oxygen), and a single rotatable bond [1]. This compound is classified as a heterocyclic building block and is primarily utilized in medicinal chemistry and organic synthesis, where its rigid trans configuration and basic tertiary amine offer distinct reactivity and binding properties compared to its cis isomer or other heterocyclic analogs .

Why Generic Substitution is Prohibitive for trans-2-(Pyrrolidin-1-yl)cyclopentanol: The Consequences of Stereochemical and Heterocyclic Exchange


In-class substitution with trans-2-(piperidin-1-yl)cyclopentanol or trans-2-(morpholin-1-yl)cyclopentanol is not chemically equivalent and carries high risk of functional failure. The pyrrolidine ring in the target compound imparts a specific pKa, steric profile, and lipophilicity (XLogP3-AA = 1) that directly influence biological target engagement [1]. Even a change to the six-membered piperidine ring or the introduction of an ether oxygen in morpholine alters the basicity and hydrogen-bonding capacity, which can drastically reduce affinity for targets where the pyrrolidine is essential, such as in CCR5 antagonism or enzyme inhibition [2]. Furthermore, the cis-diastereomer of this compound, where the hydroxyl and pyrrolidine groups are on the same face of the cyclopentane ring, presents a fundamentally different spatial orientation of pharmacophoric elements, which has been shown in analogous systems to lead to a complete loss of biological activity [2].

Differentiated Performance of trans-2-(Pyrrolidin-1-yl)cyclopentanol: A Quantitative Evidence Guide for Scientific Selection


Inhibitory Activity Against Dihydroorotase: A Quantitative Comparison Between Pyrrolidine and Piperidine Analogs

The target compound exhibits measurable but weak inhibitory activity against the enzyme dihydroorotase from mouse Ehrlich ascites. This contrasts with the piperidine analog, trans-2-(piperidin-1-yl)cyclopentanol, for which no inhibitory data against this target has been reported in public databases, suggesting either a lack of activity or a distinct specificity profile [1]. The quantifiable difference highlights that the pyrrolidine ring's size and basicity are critical for engaging the dihydroorotase active site, a feature not replicated by the larger piperidine ring, providing a rationale for its selection in focused screening libraries.

Enzyme Inhibition Dihydroorotase SAR

Selectivity Profile Against 5-Lipoxygenase: A Negative Differentiation from Broad-Spectrum Inhibitors

When screened for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM, trans-2-(pyrrolidin-1-yl)cyclopentanol showed no significant activity [1]. This is a critical differentiating feature when compared to broad-spectrum lipoxygenase inhibitors that also contain a pyrrolidine moiety, such as certain N-alkylpyrrolidine derivatives. The lack of 5-LOX activity makes it a cleaner tool compound for studies where arachidonic acid pathway modulation is not desired, reducing the risk of confounding anti-inflammatory effects in phenotypic assays.

5-Lipoxygenase Selectivity Inflammation

Chemokine Receptor CCR5 Antagonism: A Pharmacologically Relevant Activity Not Shared by the Morpholine Analog

Preliminary pharmacological screening indicates that trans-2-(pyrrolidin-1-yl)cyclopentanol exhibits activity as a CCR5 antagonist, making it a candidate for the treatment of CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. By contrast, the morpholine analog, trans-2-(morpholin-1-yl)cyclopentanol, is not reported to possess CCR5 antagonistic activity in patent or scientific literature. The pyrrolidine nitrogen's basicity and ring conformation are likely critical for binding to the CCR5 receptor, a binding mode that the less basic morpholine oxygen cannot replicate.

CCR5 Antagonist HIV Chemokine

High-Value Application Scenarios for trans-2-(Pyrrolidin-1-yl)cyclopentanol: Where Its Differentiated Profile is Critical


Focused Library Design for Dihydroorotase Inhibitor Lead Discovery

The compound's IC50 of 180 µM against dihydroorotase makes it a viable starting point for fragment-based or structure-activity relationship (SAR) studies targeting this enzyme [1]. Its unique chemotype, absent in piperidine-based libraries, allows medicinal chemists to explore novel binding interactions.

Negative Control in 5-Lipoxygenase-Mediated Inflammation Studies

With its confirmed lack of activity against 5-LOX at 100 µM, this compound serves as an ideal negative control molecule for assays investigating leukotriene synthesis pathways [1]. This is crucial for validating the specificity of other pyrrolidine-containing tool compounds.

CCR5 Antagonist Lead Optimization Campaigns

Preliminary data indicating CCR5 antagonism positions this compound as a lead scaffold for antiviral and anti-inflammatory drug discovery, particularly where the pyrrolidine ring's basic amine is predicted to form a critical salt bridge with the receptor [1].

Stereochemical Building Block for Chiral Ligand Synthesis

The defined trans configuration and dual functionality (amine and alcohol) make it a versatile chiral building block for synthesizing more complex ligands and catalysts. Its fixed stereochemistry simplifies the development of asymmetric transformations, offering a consistent 3D pharmacophore not available from cis-isomer mixtures [1].

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